Conotoxin GV

NMDA Receptor Subunit Selectivity Conantokins

Conotoxin GV (Conantokin G) addresses the critical need for highly selective NR2B subunit probes in NMDA receptor research. Non-selective antagonists confound data interpretation; this peptide resolves that with >100-fold selectivity for NR2B over NR2A. • NR2B IC50: 0.1 μM vs. NR2A IC50: >10 μM - definitive subunit discrimination • Noncompetitive polyamine site antagonism (IC50 = 507 nM) - distinct from ifenprodil • Requires divalent cations (Zn²⁺, Ca²⁺, Cu²⁺, Mg²⁺) for bioactive α-helical folding Supplied as lyophilized solid, ≥98% purity, stored at -20°C. Ideal for pain, ischemia, and neurodegeneration models.

Molecular Formula C88H138N26O44
Molecular Weight 2264.2 g/mol
CAS No. 93438-65-4
Cat. No. B009455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConotoxin GV
CAS93438-65-4
SynonymsCGX-1007; CONANTOKIN G; conotoxin GV; ''SLEEPER PEPTIDE''; M.W. 2264.1 C88H138N26O44; Conotoxin GV, Sleeper Peptide; GE(GLA)(GLA)LQ(GLA)NQ(GLA)LIR(GLA)KSN-NH2; CONANTOKIN G (MARINE SNAIL, CONUS GEOGRAPHUS); GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2; H-GLY-GLU-GLA-GLA-LEU-GLN-GLA-ASN-GLN-GLA-LEU-ILE-ARG-GLA-LYS-SER-ASN-NH2
Molecular FormulaC88H138N26O44
Molecular Weight2264.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98)
InChIKeyHTBKFGWATIYCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conotoxin GV Identity and Specifications


Conotoxin GV (CAS 93438-65-4), also known as Conantokin G, Sleeper peptide, or CGX-1007, is a 17-amino acid polypeptide originally isolated from the venom of the marine cone snail Conus geographus [1]. It functions as a selective, competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (NR2B) subunit [2]. The compound has a molecular formula of C88H138N26O44 and a molecular weight of approximately 2264.2 g/mol . It is supplied as a white lyophilized solid, soluble in water, and is typically stored at -20°C .

Why Conotoxin GV Cannot Be Substituted


While multiple conantokin family members and small-molecule NMDA antagonists exist, Conotoxin GV (Conantokin G) exhibits unique pharmacological properties that preclude simple substitution. Key differentiators include its high selectivity for the NR2B subunit over NR2A [1], its distinct noncompetitive interaction with the polyamine modulatory site [2], and its absolute requirement for divalent cations to adopt a stable, bioactive alpha-helical conformation [3]. These properties directly impact its utility as a precise molecular probe and its potential therapeutic profile, as detailed in the quantitative evidence below.

Conotoxin GV Head-to-Head Evidence


NR2B Subunit Selectivity vs. Conantokin-T and -R

Conotoxin GV (Conantokin G) demonstrates high selectivity for NR1a,b/NR2B receptor combinations, showing potent inhibition of ion flow in HEK-293 cells expressing this subtype. In contrast, Conantokin-T and Conantokin-R act as non-selective antagonists across all four tested NMDA receptor subunit combinations (NR1a/2A, NR1a/2B, NR1b/2A, NR1b/2B) [1]. This selectivity is further corroborated by IC50 data showing Conantokin G has an IC50 of 0.1 μM for NR2B but >10 μM for NR2A, while Conantokin-T has IC50 values of 3.2 μM and 0.58 μM for NR2A and NR2B, respectively [2].

NMDA Receptor Subunit Selectivity Conantokins Electrophysiology

NMDA Antagonism Potency vs. Ifenprodil

In murine cortical neurons, Conotoxin GV (Conantokin G) potently blocks NMDA-evoked currents with an IC50 of 480 nM [1]. A direct comparison with ifenprodil, a well-characterized NR2B-selective antagonist, reveals a differential effect on NMDA receptor-mediated EPSCs in specific synaptic pathways. While both compounds reduce EPSCs, Conantokin G (3 μM) shows a significant, pathway-dependent reduction that is distinct from ifenprodil (10 μM), highlighting a unique pharmacological interaction [2].

NMDA Antagonism IC50 Cortical Neurons Electrophysiology

Divalent Cation Dependence vs. Conantokin-T

Conotoxin GV (Conantokin G) requires the presence of divalent cations (Zn2+, Ca2+, Cu2+, or Mg2+) to adopt a stable alpha-helical conformation, which is essential for its biological activity. In contrast, Conantokin-T forms a stable alpha-helical structure in purely aqueous conditions, independent of divalent cations [1]. This fundamental biophysical difference impacts handling, formulation, and experimental conditions, as the activity of Conotoxin GV is inherently sensitive to the ionic environment.

Peptide Conformation Alpha-Helix Divalent Cations NMR Spectroscopy

Polyamine Site Interaction vs. Ifenprodil

Conotoxin GV (Conantokin G) acts as a noncompetitive antagonist of spermine-enhanced [3H]MK-801 binding to human NMDA receptors, with an IC50 that remains largely unaffected by increasing spermine concentration. This indicates a non-competitive interaction with the polyamine modulatory site. In contrast, ifenprodil shows a rightward shift in its IC50 with increasing spermine, indicating a partially competitive interaction [1]. This difference in mechanism is also reflected in Conantokin G's inhibition of spermine-stimulated [3H]MK-801 binding in rat brain membranes (IC50 = 507 nM) [2].

Polyamine Site Allosteric Modulation MK-801 Binding Mechanism of Action

Conotoxin GV Research and Application Scenarios


NR2B-Specific NMDA Receptor in Pain and Neuroprotection

Due to its high selectivity for the NR2B subunit (IC50 0.1 μM for NR2B vs. >10 μM for NR2A) [1], Conotoxin GV is the preferred tool for dissecting the specific role of NR2B-containing NMDA receptors in preclinical models of chronic pain, ischemia, and neurodegeneration. Its use minimizes the confounding effects of NR2A antagonism observed with non-selective conantokins like Conantokin-T and Conantokin-R [2].

Polyamine Allosteric Modulation of NMDA Receptors

The noncompetitive, allosteric antagonism of Conotoxin GV at the polyamine modulatory site (IC50 = 507 nM for spermine-stimulated [3H]MK-801 binding) [3] makes it a valuable molecular probe for studying polyamine regulation of NMDA receptor function. Its distinct mechanism, which differs from the partially competitive interaction of ifenprodil [4], allows for the dissection of specific polyamine-sensitive receptor states.

Divalent Cation-Dependent Peptide Folding SAR

The absolute requirement of Conotoxin GV for divalent cations (Zn2+, Ca2+, Cu2+, or Mg2+) to form a stable, bioactive alpha-helix [5] makes it an ideal model peptide for biophysical studies on metal-induced folding. This property can be leveraged to design cation-sensitive peptide probes or to investigate the role of metal ions in peptide-receptor interactions.

Synaptic NMDA Receptor Population Dissection

The pathway-specific effects of Conotoxin GV on NMDA receptor-mediated EPSCs, which differ from those of ifenprodil (p=0.049 for pathway interaction) [6], enable researchers to distinguish between functionally distinct synaptic NMDA receptor pools in brain slice electrophysiology experiments.

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